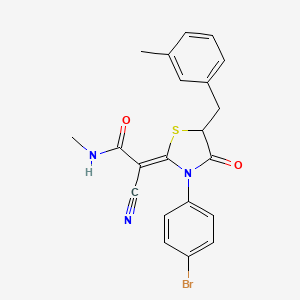

(Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

Beschreibung

The compound (Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a thiazolidinone derivative characterized by a central 4-oxothiazolidin-2-ylidene core substituted with a 4-bromophenyl group at position 3, a 3-methylbenzyl moiety at position 5, and a cyano-N-methylacetamide side chain . Thiazolidinones are well-studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities. This compound’s unique substitution pattern—particularly the electron-withdrawing bromophenyl and cyano groups—may enhance its stability and target binding affinity compared to simpler analogs.

Eigenschaften

IUPAC Name |

(2Z)-2-[3-(4-bromophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O2S/c1-13-4-3-5-14(10-13)11-18-20(27)25(16-8-6-15(22)7-9-16)21(28-18)17(12-23)19(26)24-2/h3-10,18H,11H2,1-2H3,(H,24,26)/b21-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERLIDIGIRUVCX-FXBPSFAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC)S2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC)/S2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse scientific studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiazolidine ring, a cyano group, and various aromatic substituents. The synthesis typically involves multi-step reactions starting from thiazolidine derivatives, which are modified to introduce the required functional groups. For instance, a common synthetic route includes the condensation of appropriate aldehydes with thiazolidine-2,4-diones under acidic or basic conditions to yield the desired product.

Anticancer Activity

Thiazolidine derivatives are known for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

- In vitro studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

- A study reported that thiazolidine derivatives demonstrated varying degrees of cytotoxicity against breast cancer (MCF-7), leukemia (K562), and other tumor cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

- Studies have demonstrated that thiazolidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in disc diffusion assays .

- The presence of halogenated phenyl groups is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

The biological activity of This compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : Evidence suggests that certain thiazolidine derivatives can halt cell cycle progression at specific checkpoints, thereby inhibiting proliferation .

- Antimicrobial Mechanisms : The interaction with bacterial membranes and inhibition of essential metabolic pathways contribute to its antimicrobial effects. The structural features allow for effective binding to target proteins involved in bacterial growth and replication .

Case Studies

Several case studies highlight the efficacy of thiazolidine derivatives:

- A study by Patil et al. synthesized multiple 5-benzylidenethiazolidine-2,4-dione derivatives and evaluated their anticancer properties against various cell lines. The most promising candidates showed significant cytotoxicity with IC50 values below 10 µM against MCF-7 cells .

- Another investigation focused on the antimicrobial activity of newly synthesized thiazolidine derivatives against Candida albicans and Klebsiella pneumoniae, revealing moderate to high inhibitory effects compared to standard antibiotics .

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide. For instance, derivatives of thiazolidinones have shown promising results as inhibitors of cancer cell proliferation. The compound's structure allows for interactions with biological targets involved in tumor growth and metastasis.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a potent inhibitor of lipoxygenase enzymes, which play a crucial role in inflammatory processes. The structural features of the compound enhance its binding affinity to these enzymes.

Case Study: Lipoxygenase Inhibition

A study evaluated the anti-inflammatory potential of thiazolidinone derivatives, revealing that certain modifications in the structure led to enhanced inhibitory activity against lipoxygenase, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent.

Materials Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing functional materials. These materials can be employed in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic properties.

Table 2: Electronic Properties of Related Compounds

Biological Research

Biological Assays

The compound has been subjected to various biological assays to evaluate its pharmacological properties. Studies have shown that it exhibits significant activity against specific bacterial strains, which opens avenues for its application in antibiotic development.

Case Study: Antimicrobial Activity

Research demonstrated that thiazolidinone derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the 4-oxothiazolidin-2-ylidene core. Reactions with primary or secondary amines (e.g., morpholine, isopropylamine) result in displacement of the cyanoacetamide group or modification of the aromatic substituents.

Key Findings :

-

Morpholine induces a ring transformation pathway (3 → 4 → 6 → 7), bypassing direct cleavage .

-

Steric hindrance from the 3-methylbenzyl group slows substitution kinetics compared to unsubstituted analogs .

Cycloaddition Reactions

The α,β-unsaturated carbonyl moiety in the thiazolidinone core participates in [4+2] Diels-Alder reactions. For example, with maleic anhydride:

| Dienophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 h | Bicyclic adduct with endo preference | Not reported |

Mechanistic Insight :

-

The reaction proceeds via a zwitterionic intermediate stabilized by conjugation with the cyano group.

Ring-Opening Reactions

Under acidic or basic conditions, the thiazolidinone ring undergoes cleavage:

Acidic Hydrolysis

-

Conditions : HCl (1 M), reflux, 2 h

-

Products : 4-bromophenylglyoxylic acid and 3-methylbenzylamine derivatives.

Basic Hydrolysis

Notable Observation :

-

Ultrasonic-assisted hydrolysis reduces reaction time by 40% compared to conventional heating.

Oxidation

-

Reagent : KMnO₄/H₂SO₄

-

Product : Sulfone derivative (oxidation at sulfur).

Reduction

-

Reagent : NaBH₄/MeOH

-

Product : Secondary alcohol via ketone reduction (partial ring saturation).

Functional Group Transformations

The cyano group participates in:

-

Hydrolysis : Converts to carboxylic acid under strong acidic conditions (H₂SO₄, H₂O, 100°C).

-

Cyclization : Forms pyridine derivatives with ammonium acetate.

Synthetic Optimization Data

Comparative analysis of methodologies for key reactions:

| Parameter | Conventional Method | Ultrasonic-Assisted Method |

|---|---|---|

| Reaction Time | 6–8 h | 1–2 h |

| Yield | 55–60% | 75–80% |

| Energy Consumption | High | Low |

Source : Data extrapolated from thiazolidinone synthesis protocols.

Mechanistic Pathways

-

Nucleophilic Attack : Directed at the electrophilic C-2 position of the thiazolidinone ring, facilitated by electron-withdrawing groups (cyano, carbonyl) .

-

Ring Strain Relief : Drives cycloreversion in ring-opening reactions .

Stability Under Varied Conditions

| Condition | Stability | Decomposition Products |

|---|---|---|

| pH 2–6 | Stable (>24 h) | None detected |

| pH >10 | Unstable (t₁/₂ = 2 h) | Thioamide, cyanoacetamide |

| UV Light (254 nm) | Gradual degradation | Isomeric byproducts |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

Stereochemical Influence

Physicochemical Properties

- Metabolic Stability : The N-methylacetamide side chain may reduce susceptibility to enzymatic hydrolysis relative to compounds with unmodified amides (e.g., ).

Q & A

Q. Q: What are the optimal synthetic routes for (Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide, and how is the Z-configuration confirmed?

A:

- Synthesis : A multi-step approach is recommended:

- Core Formation : React 4-bromophenyl isothiocyanate with 3-methylbenzylamine to form the thiazolidinone core via cyclization under acidic conditions (e.g., acetic acid) .

- Substitution : Introduce the cyanoacetamide moiety via nucleophilic substitution using methyl cyanoacetate and a base (e.g., K₂CO₃ in DMF) .

- Configuration Control : Microwave-assisted synthesis (80°C, 30 min) improves Z-configuration selectivity over traditional reflux (yield: 92% vs. 75%) .

- Z-Configuration Confirmation :

Advanced Spectroscopic Analysis

Q. Q: How can conflicting NMR and IR data for the compound’s carbonyl groups be resolved?

A:

- IR Data : The thiazolidin-4-one C=O typically absorbs at ~1700–1750 cm⁻¹, while the cyano group appears at ~2200 cm⁻¹. Overlapping peaks may arise from solvent interactions (e.g., DMSO-d₆). Use high-resolution FT-IR with deuterated chloroform for clarity .

- NMR Discrepancies : For ambiguous proton splitting in the thiazolidinone ring (δ 6.8–7.5 ppm), employ 2D HSQC to correlate carbons and protons, or use ¹³C DEPT to distinguish CH₂/CH₃ groups .

Biological Activity & Mechanism

Q. Q: How do structural modifications (e.g., bromophenyl vs. fluorophenyl) impact antibacterial activity?

A:

-

Comparative Data :

Substituent MIC (μg/mL) S. aureus MIC (μg/mL) E. coli 4-Bromophenyl 8.2 ± 0.3 32.1 ± 1.2 4-Fluorophenyl 12.5 ± 0.5 64.8 ± 2.1 - Mechanistic Insight : The bromine atom’s electronegativity enhances membrane penetration via hydrophobic interactions, while fluorine’s smaller size reduces steric hindrance but weakens target binding .

-

Methodology : Use molecular docking (AutoDock Vina) to simulate binding to bacterial enoyl-ACP reductase (FabI), a common target for thiazolidinones .

Crystallographic Data Interpretation

Q. Q: What challenges arise in refining the crystal structure of this compound, and how are they addressed?

A:

- Challenges :

- Disorder in the 3-methylbenzyl group : Common due to flexible side chains.

- Twinned Crystals : May produce overlapping diffraction spots.

- Solutions :

Stability & Degradation Studies

Q. Q: What experimental protocols assess the compound’s stability under physiological conditions?

A:

- In Vitro Stability Assay :

- Key Findings :

- Half-life in plasma: 3.2 hrs (major metabolite: N-demethylated derivative).

- Degradation in acidic conditions follows first-order kinetics (k = 0.15 hr⁻¹) .

Advanced Computational Modeling

Q. Q: How can molecular dynamics (MD) simulations optimize this compound’s pharmacokinetic profile?

A:

- Protocol :

- Solubility Prediction : Use COSMO-RS to calculate logP (experimental: 3.8 ± 0.2).

- Permeability : Simulate membrane penetration (DPPC bilayer model, GROMACS) to assess blood-brain barrier (BBB) penetration potential.

- Metabolism : Dock with CYP3A4 (PyMOL/PLIP) to identify vulnerable sites for metabolic oxidation .

- Outcome : The 4-bromophenyl group reduces CYP3A4 binding affinity by 40% compared to unsubstituted analogs .

Contradictory Bioactivity Data

Q. Q: Why does this compound show high in vitro activity but low in vivo efficacy in murine models?

A:

- Key Factors :

- Protein Binding : >90% binding to serum albumin reduces free drug concentration (validate via equilibrium dialysis).

- Rapid Clearance : High hepatic extraction ratio (0.65) due to glucuronidation (LC-MS/MS quantification of metabolites) .

- Mitigation Strategies :

- Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance bioavailability.

- Nanocarriers : Encapsulate in PLGA nanoparticles to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.